molecular formula C26H23N3O3S2 B4029941 N-[2-({1-[(4-acetylphenyl)amino]-1-oxobutan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

N-[2-({1-[(4-acetylphenyl)amino]-1-oxobutan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B4029941
M. Wt: 489.6 g/mol
InChI Key: KKSNQAZXUPHJIA-UHFFFAOYSA-N
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Description

N-[2-({1-[(4-acetylphenyl)amino]-1-oxobutan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide: is a complex organic compound that features a benzothiazole ring, a benzamide group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({1-[(4-acetylphenyl)amino]-1-oxobutan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzothiazole derivative with a thiol compound, often under basic conditions.

    Attachment of the Benzamide Group: The benzamide group is attached through an amide coupling reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

    Final Assembly: The final compound is assembled by linking the intermediate products through a series of condensation and substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole and benzamide derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential biological activity, making it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

    Biochemical Research: It can be used as a probe or inhibitor in biochemical assays to study enzyme activity and protein interactions.

Industry

    Dyes and Pigments: The aromatic structure of the compound makes it suitable for use in the synthesis of dyes and pigments.

    Sensors: It can be used in the development of chemical sensors for detecting specific analytes in environmental or clinical samples.

Mechanism of Action

The mechanism of action of N-[2-({1-[(4-acetylphenyl)amino]-1-oxobutan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiazole ring and benzamide group are known to interact with biological macromolecules, potentially inhibiting enzyme activity or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core and exhibit similar chemical reactivity.

    Benzamide Derivatives: Compounds such as N-phenylbenzamide and N-(4-hydroxyphenyl)benzamide share the benzamide group and have comparable biological activities.

Uniqueness

N-[2-({1-[(4-acetylphenyl)amino]-1-oxobutan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the sulfanyl group linked to both the benzothiazole and benzamide moieties distinguishes it from simpler analogs and may enhance its interactions with molecular targets.

Properties

IUPAC Name

N-[2-[1-(4-acetylanilino)-1-oxobutan-2-yl]sulfanyl-1,3-benzothiazol-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3S2/c1-3-22(25(32)27-19-11-9-17(10-12-19)16(2)30)33-26-29-21-14-13-20(15-23(21)34-26)28-24(31)18-7-5-4-6-8-18/h4-15,22H,3H2,1-2H3,(H,27,32)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSNQAZXUPHJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-({1-[(4-acetylphenyl)amino]-1-oxobutan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide
Reactant of Route 2
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N-[2-({1-[(4-acetylphenyl)amino]-1-oxobutan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide
Reactant of Route 3
N-[2-({1-[(4-acetylphenyl)amino]-1-oxobutan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide
Reactant of Route 4
Reactant of Route 4
N-[2-({1-[(4-acetylphenyl)amino]-1-oxobutan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide
Reactant of Route 5
Reactant of Route 5
N-[2-({1-[(4-acetylphenyl)amino]-1-oxobutan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide
Reactant of Route 6
Reactant of Route 6
N-[2-({1-[(4-acetylphenyl)amino]-1-oxobutan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

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